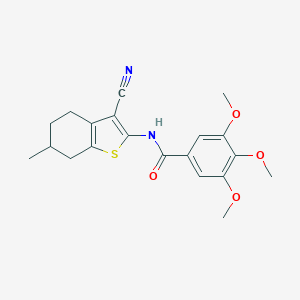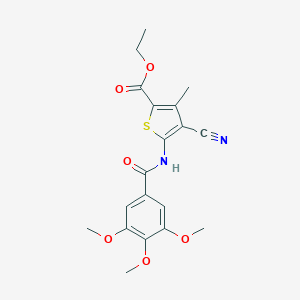
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a benzothiazole derivative that has been studied for its potential applications as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antibacterial and antifungal properties. It has also been found to improve cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potentially useful therapeutic agent. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its potential use in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. One area of research is the development of new derivatives with improved pharmacokinetic properties. Another area of research is the investigation of its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease. Additionally, further studies are needed to determine its safety and toxicity in humans, which is essential for its potential use as a therapeutic agent.
In conclusion, 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has shown potential in various scientific research applications. Its ability to inhibit enzymes and signaling pathways makes it a potentially useful therapeutic agent for various diseases. However, further research is needed to determine its safety and toxicity in humans, as well as its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-chlorophenol with potassium carbonate in dimethylformamide, followed by the addition of 6-methoxy-2-mercaptobenzothiazole and ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease.
Eigenschaften
Molekularformel |
C16H13ClN2O3S |
|---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-6-7-12-14(8-10)23-16(18-12)19-15(20)9-22-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
DTMHDWYPEXBQTM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251849.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251851.png)

![N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B251857.png)


![2-(3-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B251861.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)